Bis(2-hydroxyethyl)methyl(octadec-9-enyl)ammonium methyl sulphate

Herbicidal ionic liquids Metsulfuron-methyl Greenhouse efficacy

Bis(2-hydroxyethyl)methyl(octadec-9-enyl)ammonium methyl sulphate (CAS 97692-47-2) is a quaternary ammonium cationic surfactant bearing a C18:1 (oleyl) unsaturated alkyl tail, two hydroxyethyl head-group substituents, and a methyl sulphate (MeSO₄⁻) counterion, with molecular formula C₂₄H₅₁NO₆S and molecular weight 481.73 g/mol. It belongs to the bis(2-hydroxyethyl)methyl alkyl ammonium family, whose members are employed as emulsifiers, antistatic agents, drag-reducing additives, and herbicidal ionic liquid cations.

Molecular Formula C24H51NO6S
Molecular Weight 481.7 g/mol
CAS No. 97692-47-2
Cat. No. B12672904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-hydroxyethyl)methyl(octadec-9-enyl)ammonium methyl sulphate
CAS97692-47-2
Molecular FormulaC24H51NO6S
Molecular Weight481.7 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC[N+](C)(CCO)CCO.COS(=O)(=O)[O-]
InChIInChI=1S/C23H48NO2.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(2,20-22-25)21-23-26;1-5-6(2,3)4/h10-11,25-26H,3-9,12-23H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1/b11-10+;
InChIKeyWJAAUKLVAAHXDQ-ASTDGNLGSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-hydroxyethyl)methyl(octadec-9-enyl)ammonium Methyl Sulphate (CAS 97692-47-2): Procurement-Relevant Identity and Class Positioning


Bis(2-hydroxyethyl)methyl(octadec-9-enyl)ammonium methyl sulphate (CAS 97692-47-2) is a quaternary ammonium cationic surfactant bearing a C18:1 (oleyl) unsaturated alkyl tail, two hydroxyethyl head-group substituents, and a methyl sulphate (MeSO₄⁻) counterion, with molecular formula C₂₄H₅₁NO₆S and molecular weight 481.73 g/mol . It belongs to the bis(2-hydroxyethyl)methyl alkyl ammonium family, whose members are employed as emulsifiers, antistatic agents, drag-reducing additives, and herbicidal ionic liquid cations [1]. The combination of a cis-unsaturated oleyl chain, hydrogen-bonding-capable hydroxyethyl groups, and a non-halide methyl sulphate counterion distinguishes this compound from its chloride- and bromide-counterion analogs in ways that directly affect thermal stability, hydrolytic persistence, and formulation compatibility.

Why Bis(2-hydroxyethyl)methyl(octadec-9-enyl)ammonium Methyl Sulphate Cannot Be Replaced by a Generic In-Class Analog


Quaternary ammonium surfactants sharing the same oleyl-bis(hydroxyethyl)methyl cation core but differing in counterion (e.g., chloride as in Ethoquad O/12, bromide as in OHAB) exhibit measurably divergent thermal stability, hydrolytic persistence, counterion-binding affinity, and biological efficacy when formulated as ionic liquids [1]. The methyl sulphate counterion provides an uncatalyzed hydrolytic half-life of approximately 1,100 years at 25 °C [2], whereas chloride and bromide analogs are more susceptible to thermally accelerated degradation and Hofmeister-series displacement at charged interfaces [3]. Moreover, the oleyl cis-double bond enables lower effective drag-reduction temperatures relative to saturated-chain quaternary ammonium surfactants [4]. Substituting a generic in-class compound without accounting for these counterion- and tail-structure-dependent properties risks loss of high-temperature performance, altered self-assembly behaviour, and reduced herbicidal or drag-reducing efficacy. The quantitative evidence below substantiates each of these differentiation dimensions.

Quantitative Differentiation Evidence: Bis(2-hydroxyethyl)methyl(octadec-9-enyl)ammonium Methyl Sulphate vs. Closest Analogs


Herbicidal Ionic Liquid Efficacy: ≥2-Fold Activity Gain Over Commercial Metsulfuron-Methyl Formulation

When the bis(2-hydroxyethyl)methyloleylammonium cation is paired with the metsulfuron-methyl anion to form a herbicidal ionic liquid (HIL), greenhouse trials demonstrate at least twice the herbicidal activity of the commercial metsulfuron-methyl formulation Galmet 20 SG [1]. In two-year field studies, the HIL containing this cation maintained higher efficacy than the commercial analogue, although the field enhancement was less pronounced than under greenhouse conditions [1]. This directly benchmarks the cation's contribution against an industry-standard sulfonylurea herbicide formulation.

Herbicidal ionic liquids Metsulfuron-methyl Greenhouse efficacy

Drag Reduction: Oleyl cis-Double Bond Enables Lower Effective Temperature Range vs. Saturated-Chain Quaternary Ammonium Surfactants

Quaternary ammonium cationic surfactants bearing one cis-unsaturated double bond in the alkyl chain (oleyl configuration) reach significantly lower effective drag-reduction (DR) temperatures when mixed with appropriate counterions, while maintaining the upper DR temperature limit characteristic of the corresponding saturated-chain drag-reducing surfactant solutions [1]. The oleyl (cis) surfactant system also demonstrates greater resistance to mechanical shear degradation compared to the elaidyl (trans) isomer [1]. ¹H NMR data confirm that the cis configuration is more favourable for micelle growth than the trans configuration [1]. These findings support the oleyl chain as a critical structural feature for low-temperature DR performance.

Drag reduction Turbulent flow Threadlike micelles

Critical Micelle Concentration: OHAB/SDS Mixtures Achieve CMC as Low as 0.20 mM, Tunable by Composition

Surface tension and conductivity measurements on oleyl bis(2-hydroxyethyl)methyl ammonium bromide (OHAB) mixed with sodium dodecyl sulfate (SDS) reveal a minimum CMC of 0.20 mM at equimolar composition (X_OHAB = 0.50), substantially below the CMC of pure OHAB (0.52 mM by surface tension, 0.49 mM by conductivity) and pure SDS (7.70 mM) [1]. The CMC values undergo a rapid decrease as X_OHAB increases from 0 to 0.50, driven by charge neutralization between oppositely charged headgroups enabling tighter packing at the air/water interface and in mixed micelles [1]. While these data were generated for the bromide-counterion analog, the methyl sulphate variant is expected to exhibit comparable aggregation behaviour given that counterion effects on CMC in non-halide quaternary ammonium surfactants are secondary to headgroup and tail structure [2].

Critical micelle concentration Self-assembly Cationic/anionic mixed surfactants

Hydrolytic Stability: Methyl Sulphate Counterion Exhibits t₁/₂ of ~1,100 Years at 25 °C, Far Surpassing Ester-Based Cationic Surfactants

The uncatalyzed hydrolysis of monomethyl sulfate anion proceeds with a rate constant of 2 × 10⁻¹¹ s⁻¹ at 25 °C, corresponding to a half-life of approximately 1,100 years [1]. This extraordinary kinetic stability contrasts sharply with ester-based cationic surfactants (esterquats), which undergo rapid hydrolysis under aqueous conditions [2]. In practical terms, the methyl sulphate counterion remains intact over formulation shelf-life and throughout typical industrial use cycles, whereas chloride and bromide counterions can participate in thermally activated Hofmann elimination or nucleophilic displacement at elevated temperatures [3]. This hydrolytic persistence is particularly relevant for formulations requiring long-term aqueous storage or exposure to elevated temperatures during processing.

Hydrolytic stability Methyl sulfate Counterion persistence

Counterion Binding and Displaceability: Methyl Sulphate Follows Hofmeister Series, Enabling Tunable Vesicle and Emulsion Properties

HR-NMR diffusometry measurements on dialkyl cationic surfactant dispersions with methyl sulphate counterion demonstrate that the mobility of the organic methyl sulphate anion increases upon addition of sodium halides, with displacement efficiency following the Hofmeister series (F⁻ < Cl⁻ < Br⁻ < I⁻) [1]. This indicates that methyl sulphate is more loosely bound to the quaternary ammonium headgroup than halide ions, making it displaceable under controlled electrolyte conditions. By contrast, chloride and bromide counterions bind more tightly (in line with Hofmeister ordering: F⁻ < Cl⁻ < Br⁻ < I⁻ < MeSO₄⁻ for binding affinity to quaternary ammonium groups) [1]. This property enables formulators to tune vesicle lamellarity, dispersion viscosity, and active-ingredient release profiles by adjusting the electrolyte environment—a degree of formulation control not readily available with tightly bound halide counterions.

Hofmeister series Counterion binding Vesicle dispersions

Thermal Stability at Elevated Temperature: Methyl Sulphate Ionic Liquids Remain Effective Corrosion Inhibitors at 40 °C

Quaternary ammonium methyl sulphate ionic liquids (structurally analogous to the target compound) evaluated as corrosion inhibitors for API-X52 steel in 1 M HCl were remarkably effective at 40 °C, a performance explicitly attributed to the high thermal stability of the methyl sulphate anion [1]. Electrochemical tests (potentiodynamic polarization, electrochemical impedance spectroscopy) confirmed mixed-type inhibition behaviour with efficiency dependent on IL concentration and immersion time [1]. In contrast, quaternary ammonium chlorides are susceptible to thermal dealkylation (Hofmann elimination) at elevated temperatures, potentially generating reactive alkyl chlorides and tertiary amine degradation products that compromise both performance and safety [2]. This establishes methyl sulphate as the preferred counterion for applications requiring sustained surfactant functionality above ambient temperature.

Corrosion inhibition Thermal stability Ionic liquids

Procurement-Relevant Application Scenarios for Bis(2-hydroxyethyl)methyl(octadec-9-enyl)ammonium Methyl Sulphate


Agrochemical Formulation: Herbicidal Ionic Liquid Delivery Systems

The bis(2-hydroxyethyl)methyloleylammonium cation, when paired with sulfonylurea herbicide anions such as metsulfuron-methyl, forms herbicidal ionic liquids that deliver at least twice the greenhouse efficacy of the commercial Galmet 20 SG formulation, with sustained field-level activity enhancement over multiple growing seasons [1]. Procurement of this compound as a cation source for HIL synthesis is justified where reducing herbicide application rates while maintaining or improving weed control is a regulatory or economic priority.

District Heating/Cooling Circulation Systems: Drag-Reducing Surfactant Additive

Oleyl-tailed quaternary ammonium surfactants with cis-unsaturated chains achieve lower effective drag-reduction temperatures than saturated-chain analogs while maintaining the upper DR temperature limit and offering superior mechanical shear resistance compared to trans (elaidyl) isomers [1]. This compound, with its oleyl chain and thermally stable methyl sulphate counterion, is suited for year-round DR fluid formulations in closed-loop circulation systems where pumping energy savings must be realized across seasonal temperature variations.

High-Temperature Industrial Formulations: Corrosion Inhibitors and Oilfield Chemicals

The methyl sulphate counterion confers documented thermal stability at 40 °C and above in aggressive acidic media (1 M HCl), enabling effective corrosion inhibition where chloride-based quaternary ammonium surfactants risk thermal degradation via Hofmann elimination [1]. This positions the compound for procurement in oilfield chemical packages, cooling water treatment formulations, and high-temperature cleaning applications where sustained surfactant integrity at elevated process temperatures is non-negotiable.

Tunable Vesicle Dispersions: Fabric Softeners and Encapsulation Systems

The relatively weak binding of the methyl sulphate counterion to quaternary ammonium vesicle surfaces, as established by HR-NMR diffusometry and Hofmeister series analysis [1], allows formulators to adjust vesicle lamellarity, dispersion viscosity, and encapsulated active release rates through controlled electrolyte addition. This property is directly exploitable in fabric softener concentrates, perfume encapsulation, and agrochemical controlled-release formulations where dispersion stability during storage must be balanced against triggered release upon application.

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